molecular formula C13H14O3 B3009012 5-(1,3-Benzodioxol-5-yl)-3-methylpent-1-yn-3-ol CAS No. 309283-92-9

5-(1,3-Benzodioxol-5-yl)-3-methylpent-1-yn-3-ol

Cat. No.: B3009012
CAS No.: 309283-92-9
M. Wt: 218.252
InChI Key: UNPRNWNZUHAPPW-UHFFFAOYSA-N
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Description

5-(1,3-Benzodioxol-5-yl)-3-methylpent-1-yn-3-ol is a chemical compound with the molecular formula C13H14O3 and a molecular weight of 218.25 g/mol . It features a 1,3-benzodioxole group, a common structural motif in medicinal chemistry and chemical synthesis known as a methylenedioxyphenyl group. This specific subunit is frequently investigated for its potential as a pharmacophore in bioactive molecule design. As a terminal alkyne with a proximal alcohol group, this compound serves as a versatile synthetic intermediate or building block for organic synthesis and drug discovery research . It is suitable for various coupling reactions, including metal-catalyzed click chemistry, enabling researchers to construct more complex molecular architectures. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols when handling this compound.

Properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)-3-methylpent-1-yn-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c1-3-13(2,14)7-6-10-4-5-11-12(8-10)16-9-15-11/h1,4-5,8,14H,6-7,9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNPRNWNZUHAPPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC2=C(C=C1)OCO2)(C#C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Benzodioxol-5-yl)-3-methylpent-1-yn-3-ol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, optimized for yield and efficiency. This could include continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Benzodioxol-5-yl)-3-methylpent-1-yn-3-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce the alkyne to an alkene or alkane.

    Substitution: This can involve replacing one functional group with another, often using reagents like halides or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents like sodium hydride or lithium diisopropylamide can be used to deprotonate the compound, making it more reactive towards electrophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alkane.

Mechanism of Action

The mechanism of action of 5-(1,3-Benzodioxol-5-yl)-3-methylpent-1-yn-3-ol involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The benzodioxole ring can engage in π-π interactions with aromatic amino acids in proteins, while the alkyne group can form covalent bonds with nucleophilic residues .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The 1,3-benzodioxol-5-yl group is frequently incorporated into heterocyclic scaffolds. Key structural analogs include:

Triazole-Thione Derivatives
  • Example : 5-[(1E,3E)-4-(1,3-Benzodioxol-5-yl)buta-1,3-dien-1-yl]-4-cyclohexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (9f)

    • Molecular Formula : C₂₀H₂₀N₃O₂S
    • Melting Point : 192–194°C
    • Key Features : Cyclohexyl substituent enhances lipophilicity; thione group contributes to hydrogen bonding .
  • Example : 5-[(1E,3E)-4-(1,3-Benzodioxol-5-yl)buta-1,3-dien-1-yl]-4-tert-butyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (9j)

    • Melting Point : 183–184°C
    • Key Features : tert-Butyl group reduces crystallinity, lowering the melting point compared to phenyl-substituted analogs .
Pyrazole-Sulphonamide Hybrids
  • Example : 4-[5-(1,3-Benzodioxol-5-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulphonamide (4e)

    • Molecular Formula : C₂₃H₂₁N₃O₅S
    • Melting Point : 243–245°C
    • Key Features : Dimethoxy substituents on the aryl ring enhance cytotoxicity (PSE1 = 193.2) .
  • Example : 4-[5-(1,3-Benzodioxol-5-yl)-3-(2,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulphonamide (4h)

    • Melting Point : 196–198°C
    • Key Features : Trimethoxy groups improve carbonic anhydrase inhibition but reduce solubility .
Thiazolyl-Pyrazoline Derivatives
  • Example : 2-[5-(1,3-Benzodioxol-5-yl)-3-(2-furyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(naphthalen-2-yl)-thiazole (A16)
    • Bioactivity : 38.5% acetylcholinesterase (AChE) inhibition at 80 µg/mL .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Compound Class Substituent Melting Point (°C) Yield (%) Bioactivity Highlights
Triazole-Thiones Cyclohexyl (9f) 192–194 79 Moderate lipophilicity
Triazole-Thiones tert-Butyl (9j) 183–184 91 Low crystallinity
Pyrazole-Sulphonamides 3,4-Dimethoxyphenyl (4e) 243–245 30 Cytotoxicity (PSE1 = 193.2)
Pyrazole-Sulphonamides 2,4,5-Trimethoxyphenyl (4h) 196–198 35 Carbonic anhydrase inhibition
Thiazolyl-Pyrazolines 2-Furyl + Naphthyl (A16) N/A N/A AChE inhibition (38.5% at 80 µg/mL)

Notes:

  • Melting Points : Bulky substituents (e.g., tert-butyl) lower melting points due to reduced crystal lattice stability .
  • Yields : Pyrazole-sulphonamides exhibit lower yields (30–35%) compared to triazole-thiones (79–91%), likely due to synthetic complexity .
Cytotoxicity
  • Pyrazole-sulphonamide hybrids (e.g., 4g and 4i) show cytotoxicity in the range of 6.7–400 µM against tumor cell lines, with methoxy substituents significantly modulating potency .
  • The 1,3-benzodioxole moiety enhances membrane permeability, but excessive methoxy groups (e.g., trimethoxy in 4h) may reduce bioavailability due to poor solubility .
Enzyme Inhibition
  • Sulphonamide-containing analogs exhibit carbonic anhydrase inhibition, a target for glaucoma and epilepsy .

Biological Activity

5-(1,3-Benzodioxol-5-yl)-3-methylpent-1-yn-3-ol, also known as a benzodioxole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that may confer various pharmacological properties, including antidiabetic and anticancer effects. This article reviews the current understanding of its biological activity, supported by data from recent studies.

Chemical Structure and Properties

The chemical formula for this compound is C₁₃H₁₄O₃, with a molecular weight of approximately 218.252 g/mol. The compound's structure includes a benzodioxole moiety, which is known for its diverse biological activities.

Antidiabetic Activity

Recent research has highlighted the antidiabetic potential of benzodioxole derivatives. A study synthesized various benzodioxole carboxamide derivatives and evaluated their efficacy against α-amylase, an enzyme involved in carbohydrate metabolism. Notably, compounds with similar structures to this compound demonstrated significant α-amylase inhibition with IC₅₀ values ranging from 0.68 to 0.85 µM, indicating strong potential for managing blood glucose levels .

Table 1: α-Amylase Inhibition of Related Compounds

CompoundIC₅₀ (µM)
Compound IIa0.85
Compound IIc0.68
Acarbose2.593
Myricetin30

The in vivo studies further confirmed these findings, where the administration of related compounds significantly reduced blood glucose levels in streptozotocin-induced diabetic mice .

Anticancer Activity

The anticancer potential of benzodioxole derivatives has also been explored extensively. In vitro studies have shown that certain derivatives exhibit cytotoxic effects against various cancer cell lines while maintaining safety profiles for normal cells. For instance, one study reported that a derivative similar to this compound demonstrated significant activity against multiple cancer cell lines with IC₅₀ values ranging from 26 to 65 µM .

Table 2: Cytotoxicity of Benzodioxole Derivatives

CompoundCancer Cell Line IC₅₀ (µM)
Compound IId26
Compound IIc65
Control (Normal)>150

These results suggest that compounds derived from the benzodioxole structure could serve as promising leads in anticancer drug development.

The biological activity of benzodioxole derivatives is believed to stem from their ability to interact with specific biological targets involved in metabolic pathways. For instance, α-amylase inhibitors like those derived from benzodioxoles can modulate insulin signaling pathways and influence cancer growth by affecting metabolic processes related to glucose metabolism and cell proliferation .

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